molecular formula C14H15NO2 B5877365 Methyl 2-propylquinoline-4-carboxylate

Methyl 2-propylquinoline-4-carboxylate

Cat. No.: B5877365
M. Wt: 229.27 g/mol
InChI Key: OLZCZNQLWTWUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-propylquinoline-4-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a quinoline ring with a methyl ester group at the 4-position and a propyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including methyl 2-propylquinoline-4-carboxylate, can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with carbonyl compounds under acidic conditions . For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are well-known methods for constructing the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-propylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 2-propylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-propylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The compound’s effects are mediated through binding to these enzymes, leading to the disruption of their normal functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-propylquinoline-4-carboxylate include:

  • 2-Phenylquinoline-4-carboxylic acid
  • 4-Hydroxyquinoline
  • Quinoline N-oxides

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester and propyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-propylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-6-10-9-12(14(16)17-2)11-7-4-5-8-13(11)15-10/h4-5,7-9H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZCZNQLWTWUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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